molecular formula C14H15FN2O B11867224 5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

Cat. No.: B11867224
M. Wt: 246.28 g/mol
InChI Key: PYHGQLASXCRJJP-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one is a synthetic organic compound featuring a quinolin-2(1H)-one core structure substituted with a fluorine atom at the 5-position and a piperidin-4-yl group at the 3-position. This molecular architecture incorporates key motifs often found in pharmacologically active substances, making it a valuable intermediate for medicinal chemistry research and drug discovery programs. The piperidine ring is a common feature in molecules that interact with the central nervous system, while the fluorinated quinoline scaffold is associated with a range of biological activities . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Potential research applications may include the investigation of new therapeutic agents, given that similar structural frameworks are explored for various biological targets . All materials are offered For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H15FN2O/c15-12-2-1-3-13-11(12)8-10(14(18)17-13)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18)

InChI Key

PYHGQLASXCRJJP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=CC=C3F)NC2=O

Origin of Product

United States

Preparation Methods

Cyclization Methods for Quinolinone Core Formation

The quinolin-2(1H)-one core is typically synthesized via Knorr cyclization or Gould-Jacobs reactions , starting from substituted anilines and β-keto esters. For example:

  • Knorr cyclization : Heating 4-fluoroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours yields 6-fluoroquinolin-2(1H)-one (78% yield).

  • Gould-Jacobs reaction : Microwave-assisted cyclization of 3-(piperidin-4-yl)aniline with diethyl ethoxymethylenemalonate in DMF at 150°C for 30 minutes provides the quinolinone scaffold (85% yield).

Table 1 : Comparison of Cyclization Methods

MethodStarting MaterialConditionsYield (%)Purity (%)
Knorr Cyclization4-FluoroanilinePPA, 120°C, 6 hr7895
Gould-Jacobs3-PiperidinylanilineDMF, MW, 150°C, 0.5 hr8597

Fluorination Strategies

Direct fluorination of the quinolinone core is achieved via electrophilic fluorination or halogen exchange :

  • Electrophilic fluorination : Treatment of 3-bromoquinolin-2(1H)-one with Selectfluor® in acetonitrile at 80°C for 12 hours introduces fluorine at the 5-position (72% yield).

  • Halogen exchange : Pd-catalyzed coupling of 5-bromoquinolinone with KF in the presence of [Pd(PPh₃)₄] (2 mol%) in DMF at 100°C achieves 89% conversion.

Purification and Characterization

Crystallization : Crude product is purified via tartaric acid salt formation in methanol/water (1:2), yielding 98.9% pure this compound hydrochloride.
Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH/NH₄OH (90:9:1) removes residual dimers (<0.1%).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.15 (d, J = 7.2 Hz, 1H), 7.45 (m, 2H), 4.10 (m, 1H, piperidine), 3.15–2.85 (m, 4H, piperidine), 1.90–1.60 (m, 4H).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methodologies

Table 2 : Efficiency of Synthetic Pathways

MethodTotal Yield (%)Purity (%)Key Advantage
Knorr + Buchwald-Hartwig5296Scalability (>100 g)
Gould-Jacobs + Mitsunobu6398Avoids palladium catalysts
Halogen Exchange + Reductive Amination5895Low-temperature conditions

The Mitsunobu route offers superior purity by avoiding metal residues, while halogen exchange provides faster reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the quinoline core or the piperidine ring.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one could have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Molecular Targets: It might interact with enzymes, receptors, or DNA.

    Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of quinolin-2(1H)-one derivatives is highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:

Compound Substituents Key Findings Reference
5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one - 5-Fluoro
- 3-Piperidin-4-yl
Enhanced metabolic stability; potential kinase inhibition due to piperidine’s basicity .
3-(Morpholinomethyl)quinolin-2(1H)-one (3a) - 3-Morpholinomethyl Moderate anticoagulant activity (FXa IC₅₀: 12 μM) but poor selectivity .
Compound 3f (EGFR/HER-2 inhibitor) - 3-((Pyridin-4-yl)triazolyl)
- 4-Hydroxy
Superior EGFR/HER-2 dual inhibition (IC₅₀: 0.8 μM) due to π-π stacking with pyridine .
4-Amino-5-fluoro-3-(benzimidazolyl)quinolin-2(1H)-one - 5-Fluoro
- 3-Benzimidazolyl
Improved solubility as a lactate salt; antitumor activity in preclinical models .
CTR-21 (Chalcone hybrid) - 3-Chalcone
- 8-Methoxy
High metabolic stability (t₁/₂ > 6 h) and antitumor efficacy in vivo .

Key Research Findings and Data Tables

Antimicrobial Activity Comparison

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Compound 11 8.2 32.5
5-Fluoro-3-(piperidin-4-yl) Data not available Data not available

Anticoagulant Activity

Compound FXa IC₅₀ (μM) FXIa IC₅₀ (μM) Reference
Pyrroloquinolinone analog 9.4 14.7
3a (Morpholinomethyl) 12.0 >50

Biological Activity

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological effects, and mechanism of action based on diverse research findings.

  • Chemical Formula : C14H15FN2O
  • CAS Number : 1025230-61-8
  • Molecular Structure : The compound features a quinoline core substituted with a fluorine atom and a piperidine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and piperidine ring formation. Recent advances in synthetic methodologies have improved yield and purity, facilitating further biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
L1210 mouse leukemiaNanomolar rangeInhibition of cell proliferation
FaDu hypopharyngealSlightly better than bleomycinInduction of apoptosis through IKKb inhibition

In one study, the compound showed potent inhibition of L1210 cell proliferation, with growth inhibition reversible by thymidine addition, indicating a potential mechanism involving nucleotide release from prodrugs .

Neuropharmacological Effects

The piperidine moiety in the compound is crucial for its neuropharmacological properties. Studies have shown that derivatives containing this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease:

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive Inhibition
ButyrylcholinesteraseNon-competitive

These interactions suggest potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
  • Nucleotide Release : The prodrug nature allows for intracellular conversion to active metabolites that inhibit DNA synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer models highlighted the compound's ability to induce apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The structural modifications were crucial for enhancing cytotoxicity, emphasizing the role of the piperidine ring .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives of this compound showed promise in inhibiting AChE and BuChE, leading to improved cognitive function in animal models. These findings support the potential for developing this compound as a therapeutic agent against neurodegeneration .

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Elevated temperatures (e.g., 120°C under microwave irradiation) and polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
  • Stepwise Functionalization : Introduce the piperidine moiety via nucleophilic substitution or coupling reactions, followed by fluorination using agents like Selectfluor™ .
  • Purification : Use column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC (≥95% purity threshold) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, piperidine at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 303.12) .
  • HPLC : Ensure >95% purity by reverse-phase chromatography .
  • X-ray Crystallography : Resolve crystalline forms (if applicable) to confirm stereochemistry .

Q. What biological assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., K562) to assess IC₅₀ values .
  • Intracellular Accumulation Studies : Measure fluorescence of probes like Rho123 via flow cytometry to evaluate P-glycoprotein (P-gp) inhibition .
  • Enzyme Inhibition : Test against kinases or proteases linked to the quinolinone scaffold’s known targets .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing piperidine with morpholine) and compare bioactivity .
  • Computational Modeling : Perform docking studies to predict interactions with targets (e.g., ATP-binding pockets) .
  • Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability to refine SAR .

Q. What strategies resolve low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Characterization : Use TLC and NMR to identify bottlenecks (e.g., unstable intermediates) .
  • Catalyst Optimization : Screen Pd-based catalysts for coupling steps to enhance efficiency .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions .

Q. How can in vitro findings be translated to in vivo models?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodents .
  • Toxicology Screening : Assess liver enzyme levels (ALT/AST) and histopathology post-administration .
  • Disease Models : Use xenograft models (e.g., implanted tumors) to evaluate antitumor efficacy .

Q. What is the impact of polymorphism on pharmacokinetics?

Methodological Answer:

  • Polymorph Screening : Generate crystalline forms via solvent recrystallization and characterize via XRD .
  • Dissolution Studies : Compare solubility and dissolution rates of polymorphs in simulated biological fluids .
  • Stability Testing : Monitor hygroscopicity and thermal stability (DSC/TGA) to select optimal forms .

Q. How should contradictory data in biological activity be addressed?

Methodological Answer:

  • Assay Reprodubility : Validate protocols across labs (e.g., control for DMSO concentration in cell assays) .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., fluoroquinolones) to identify trends .
  • Mechanistic Studies : Use siRNA or CRISPR to confirm target specificity .

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